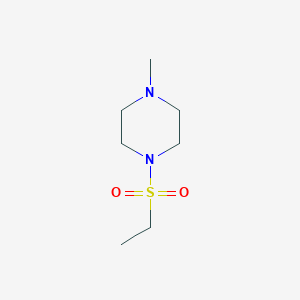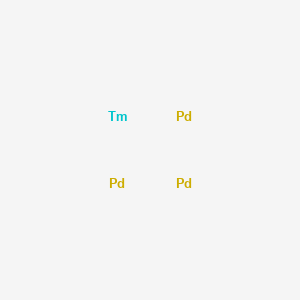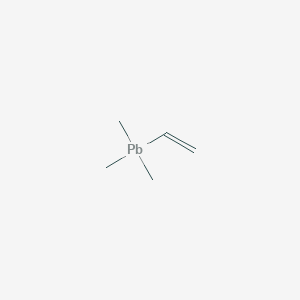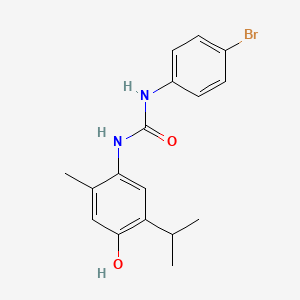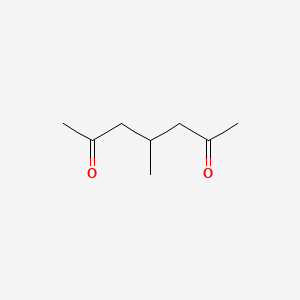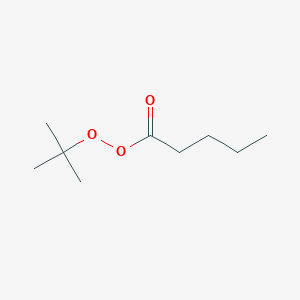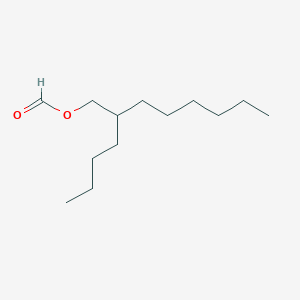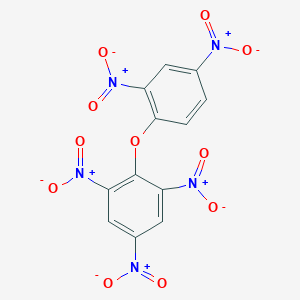
Gallium;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium;platinum is a compound formed by the combination of gallium and platinum. This compound is notable for its unique properties, including its ability to form liquid metal alloys at relatively low temperatures. This compound compounds have garnered significant interest in various fields, particularly in catalysis, due to their exceptional catalytic properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gallium;platinum compounds can be synthesized through various methods. One common approach involves the electrocoupling substitution method. In this method, pure gallium is heated and stirred in an isopropanol solvent to form a gallium suspension. An aqueous solution of chloroplatinic acid is then added to the gallium suspension, followed by evaporation and calcination to obtain the this compound compound .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using supported catalytically active liquid metal solutions (SCALMS). This involves doping a low-melting metal like gallium with a small amount of platinum and depositing the resulting bimetallic alloy onto a porous support. The SCALMS material is fully liquid at reaction temperatures, allowing for efficient catalytic processes .
Análisis De Reacciones Químicas
Types of Reactions
Gallium;platinum compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can participate in oxidation reactions, where they act as catalysts to facilitate the transfer of oxygen atoms to other molecules.
Reduction: These compounds are also effective in reduction reactions, where they help in the removal of oxygen atoms from molecules.
Dehydrogenation: This compound compounds are particularly effective in dehydrogenation reactions, where they facilitate the removal of hydrogen atoms from organic molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include hydrogen gas, oxygen gas, and various organic substrates. Reaction conditions typically involve elevated temperatures, often in the range of 500°C to 600°C, to ensure the compound remains in a liquid state and maintains its catalytic activity .
Major Products Formed
Major products formed from reactions involving this compound compounds include alkenes from dehydrogenation reactions, alcohols from reduction reactions, and various oxidized organic compounds from oxidation reactions .
Aplicaciones Científicas De Investigación
Gallium;platinum compounds have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of gallium;platinum compounds primarily involves their ability to replace iron in redox enzymes. This effectively inhibits bacterial growth by targeting multiple iron-dependent biological processes and suppressing the development of drug resistance. In catalytic applications, the fluidic properties of the liquid metal alloy enhance the catalytic reduction reactions, leading to higher reaction rates and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to gallium;platinum include:
Palladium;gallium: Used in similar catalytic applications, particularly in hydrogenation and dehydrogenation reactions.
Nickel;gallium: Known for its use in carbon dioxide hydrogenation to methanol.
Rhodium;gallium: Utilized in various high-temperature catalytic processes.
Uniqueness
This compound compounds are unique due to their ability to form liquid metal alloys at relatively low temperatures, which enhances their catalytic properties. The high mobility of platinum atoms in the liquid gallium matrix allows for the formation of single-atom catalytic sites, leading to increased catalytic efficiency and selectivity .
Propiedades
Fórmula molecular |
GaPt |
|---|---|
Peso molecular |
264.81 g/mol |
Nombre IUPAC |
gallium;platinum |
InChI |
InChI=1S/Ga.Pt |
Clave InChI |
YZXSZJFWYKAEJB-UHFFFAOYSA-N |
SMILES canónico |
[Ga].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



